2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol
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Overview
Description
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a complex organic compound that features a cyano group, a phenol group, and a pyrrolidinylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-cyanophenol with 3-(pyrrolidinylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group may also play a role in binding to active sites or modulating the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-[3-(morpholinylsulfonyl)phenyl]phenol
- 2-Cyano-4-[3-(piperidinylsulfonyl)phenyl]phenol
- 2-Cyano-4-[3-(thiomorpholinylsulfonyl)phenyl]phenol
Uniqueness
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDPVACCBXMHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685012 |
Source
|
Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-08-1 |
Source
|
Record name | 4-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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